FPR-A14

Beschreibung

Eigenschaften

IUPAC Name |

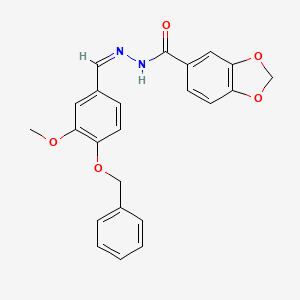

N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOKADSYVZOTTL-CFRMEGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Agonist FPR-A14: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

FPR-A14 is a potent synthetic agonist of the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) integral to the innate immune response and various other physiological and pathological processes. This technical guide elucidates the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular effects. The information presented herein is a synthesis of key findings from peer-reviewed scientific literature, intended to provide a comprehensive resource for the scientific community.

Core Mechanism: Activation of Formyl Peptide Receptors

This compound exerts its biological effects by binding to and activating members of the Formyl Peptide Receptor family, primarily FPR1 and FPR2 (also known as FPRL1 or ALX).[1][2] These receptors are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, where they play a crucial role in detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon agonist binding, FPRs undergo a conformational change, initiating a cascade of intracellular signaling events.

The primary signaling pathway activated by FPRs is mediated by the heterotrimeric G protein Gαi.[3][4] Activation of the receptor by an agonist like this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then proceed to activate distinct downstream effector molecules, culminating in a coordinated cellular response.[3]

Signaling Pathway Diagram

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various in vitro functional assays. The following tables summarize the key quantitative data from published studies.

Table 1: Neutrophil Activation by this compound

| Functional Assay | Cell Type | Parameter | Value | Reference |

| Calcium Mobilization | Human Neutrophils | EC50 | 630 nM | [5][6] |

| Chemotaxis | Human Neutrophils | EC50 | 42 nM | [5][6] |

| Reactive Oxygen Species (ROS) Production | Human Neutrophils | AC50 | 1.9 - 38.6 µM (range for hit compounds including this compound precursors) | [6] |

Table 2: Neuroblastoma Cell Differentiation Induced by this compound

| Cell Line | Concentration | Duration | % Cell Differentiation | Reference |

| N2a (mouse neuroblastoma) | 4 µM | 48h | 32.0% | [5] |

| N2a (mouse neuroblastoma) | 6 µM | 48h | 64.9% | [5] |

| N2a (mouse neuroblastoma) | 8 µM | 48h | 89.1% | [5] |

| N2a (mouse neuroblastoma) | 10 µM | 48h | 93.3% | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor stimulation, Ca²⁺ is released from intracellular stores, leading to an increase in fluorescence intensity, which is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

Protocol:

-

Cell Preparation: Human neutrophils are isolated from peripheral blood.

-

Dye Loading: Cells are suspended in a physiological buffer (e.g., HBSS with 10 mM HEPES) and loaded with a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Assay Plate Preparation: The dye-loaded cells are plated into a 96-well or 384-well microplate.

-

Compound Addition and Measurement: The plate is placed in a FlexStation or similar fluorometric plate reader. Baseline fluorescence is recorded before the automated addition of various concentrations of this compound. Fluorescence is then monitored in real-time to measure the change in intracellular calcium.

-

Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Principle: A Boyden chamber or a similar multi-well chemotaxis chamber is used. The chamber consists of an upper and a lower well separated by a microporous membrane. Neutrophils are placed in the upper well, and the chemoattractant (this compound) is placed in the lower well. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Protocol:

-

Cell Preparation: Human neutrophils are isolated and resuspended in a suitable assay medium (e.g., HBSS with 2% fetal bovine serum).

-

Chamber Setup: The lower wells of a 96-well ChemoTx chemotaxis chamber are filled with assay medium containing various concentrations of this compound or controls (e.g., buffer for negative control, IL-8 for positive control).

-

Cell Seeding: The microporous membrane is placed over the lower wells, and the neutrophil suspension is added to the upper wells.

-

Incubation: The chamber is incubated at 37°C in a humidified incubator to allow for cell migration.

-

Quantification: After the incubation period, non-migrated cells on the top of the membrane are removed. The migrated cells on the underside of the membrane are stained and counted under a microscope, or quantified using a cell viability assay.

-

Data Analysis: The number of migrated cells is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50.

Neuroblastoma Cell Differentiation Assay

This assay assesses the ability of this compound to induce morphological and biochemical changes indicative of neuronal differentiation in neuroblastoma cells.

Principle: Neuroblastoma cell lines, such as the murine N2a line, are cultured in the presence of this compound. Differentiation is characterized by changes in cell morphology, such as the extension of neurites, which can be visualized and quantified by microscopy.

Protocol:

-

Cell Culture: N2a cells are cultured in standard growth medium. For the experiment, cells are seeded in multi-well plates.

-

Treatment: The growth medium is replaced with a serum-free or low-serum medium containing various concentrations of this compound or controls.

-

Incubation: Cells are incubated for a defined period (e.g., 48 hours) to allow for differentiation.

-

Microscopy: After incubation, the cells are visualized using a phase-contrast microscope. Images of multiple fields of view are captured for each treatment condition.

-

Quantification: The percentage of differentiated cells is determined. A cell is typically considered differentiated if it possesses one or more neurites that are at least twice the length of the cell body diameter.

-

Data Analysis: The percentage of differentiated cells is plotted against the concentration of this compound. To confirm the involvement of FPRs, similar experiments can be performed in the presence of specific FPR antagonists or in cells with FPR expression knocked down using siRNA.[1]

Experimental Workflow Diagram

References

- 1. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]

- 2. Annexin A1 in the nervous and ocular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the FPR-A14 Signaling Pathway in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway initiated by the synthetic agonist FPR-A14 in human neutrophils. This compound is a potent activator of formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) that play a critical role in innate immunity by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][2][3][4] Activation of these receptors on neutrophils triggers a cascade of intracellular events, leading to essential host defense functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][5] This document details the core signaling pathways, presents quantitative data on this compound-mediated responses, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to elucidate the complex molecular interactions.

Core Signaling Pathway

This compound, as a potent N-formyl peptide receptor agonist, activates neutrophils by binding to FPRs on the cell surface.[6][7] This binding event initiates a canonical GPCR signaling cascade, primarily through the Gαi subunit of heterotrimeric G proteins.[2][8] The subsequent dissociation of the G protein subunits triggers multiple downstream effector pathways, culminating in the physiological responses of the neutrophil.

The key signaling events are as follows:

-

Receptor Activation and G Protein Coupling: this compound binds to the formyl peptide receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of Gαi-GTP from the Gβγ dimer.[3]

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid and transient increase in cytosolic Ca2+ concentration.[8][9][10] This calcium influx is a critical prerequisite for many subsequent neutrophil functions.[8]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC isoforms in neutrophils play a crucial role in the assembly and activation of the NADPH oxidase complex, as well as in degranulation.[7]

-

PI3K/Akt Pathway: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The PI3K/Akt pathway is central to regulating cell survival, migration, and metabolism.[11]

-

MAPK Pathways: FPR activation leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways. These pathways are important for chemotaxis and the transcriptional regulation of inflammatory genes.[3]

-

Rho Family GTPases: Downstream of G protein activation, small Rho GTPases such as Rac, Rho, and CDC42 are activated. These molecules are master regulators of the actin cytoskeleton, which is essential for cell polarization and migration (chemotaxis). Rac2 is also a key component required for the activation of the NADPH oxidase complex.[3][5]

These signaling pathways converge to orchestrate the primary functions of neutrophils in response to this compound activation: chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity in human neutrophils.

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 for Ca2+ Mobilization | 630 nM | Human Neutrophils | Calcium Flux Assay | [6] |

| EC50 for Chemotaxis | 42 nM | Human Neutrophils | Chemotaxis Assay | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway in neutrophils.

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils [frontiersin.org]

- 8. Taming the neutrophil: calcium clearance and influx mechanisms as novel targets for pharmacological control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATP-induced calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inflammatory signaling pathways in neutrophils: implications for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FPR1 Agonist FAM19A4 in Calcium Mobilization and Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the novel cytokine FAM19A4, also referred to as TAFA4, and its interaction with the Formyl Peptide Receptor 1 (FPR1) on immune cells. Initially investigated under the potential alias FPR-A14, it has been identified that FAM19A4 is a key ligand for FPR1, a G-protein coupled receptor pivotal in the innate immune response. This document elucidates the signaling pathways initiated by FAM19A4 binding to FPR1, with a primary focus on the subsequent mobilization of intracellular calcium. Furthermore, it details the downstream functional consequences in immune cells, such as chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS). Comprehensive experimental protocols for studying these phenomena are provided, alongside a quantitative summary of the functional responses elicited by this ligand-receptor interaction. This guide is intended to be a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the FAM19A4/FPR1 axis.

Introduction to FAM19A4 and its Receptor, FPR1

FAM19A4 is a member of the family with sequence similarity 19, a group of proteins with chemokine-like functions.[1][2] It is a secreted cytokine that has been identified as a novel endogenous ligand for the Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G-protein coupled receptor (GPCR) predominantly expressed on myeloid cells, including neutrophils and monocytes/macrophages.[3][4] This receptor plays a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, thereby initiating a pro-inflammatory response to infection and tissue damage.[3] The discovery of FAM19A4 as an endogenous ligand for FPR1 expands the known regulatory mechanisms of this important receptor and suggests a role for FAM19A4 in modulating immune responses.[1]

The FAM19A4/FPR1 Signaling Pathway and Calcium Mobilization

The binding of FAM19A4 to FPR1 on the surface of immune cells initiates a cascade of intracellular signaling events characteristic of Gαi-coupled GPCRs. This signaling pathway is central to the cellular responses mediated by FAM19A4.

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, while the Gβγ subunits activate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of IP3-gated calcium channels, resulting in a rapid and transient release of Ca2+ from the ER into the cytosol. This initial spike in intracellular calcium is a critical event in the activation of downstream cellular processes.

Functional Consequences of FAM19A4-Induced Calcium Mobilization

The transient increase in intracellular calcium concentration ([Ca2+]i) triggered by FAM19A4 acts as a crucial second messenger, initiating a variety of cellular responses in immune cells.

-

Chemotaxis: The calcium flux is a key signal for the reorganization of the cytoskeleton, which is essential for directed cell migration towards the source of FAM19A4.[1]

-

Phagocytosis: Elevated intracellular calcium levels promote the engulfment of pathogens and cellular debris by enhancing the activity of proteins involved in membrane trafficking and cytoskeletal rearrangement.[1][2]

-

Reactive Oxygen Species (ROS) Production: The increase in [Ca2+]i contributes to the assembly and activation of the NADPH oxidase complex, which is responsible for the production of ROS, a critical component of the antimicrobial response.[1][2]

Quantitative Data on FAM19A4-Mediated Immune Cell Responses

While direct quantitative data on FAM19A4-induced calcium mobilization (e.g., EC50 values for calcium flux) is not extensively available in the current literature, studies have quantified the downstream functional effects. The following tables summarize the available quantitative data on FAM19A4's impact on macrophage function.

Table 1: Chemotactic Activity of FAM19A4 on Macrophages

| Parameter | Value | Cell Type | Reference |

| Optimal Dose | ~1 nM | Human Macrophages | [1] |

Table 2: Effect of FAM19A4 on Phagocytosis and ROS Production in Macrophages

| Functional Response | Treatment | Observation | Cell Type | Reference |

| Phagocytosis of Zymosan | FAM19A4 | Increased | Human Macrophages | [1] |

| ROS Release (upon zymosan stimulation) | FAM19A4 | Increased | Mouse Peritoneal Macrophages | [1] |

| Akt Phosphorylation (Ser473) | FAM19A4 + Zymosan | Increased | RAW264.7 cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of FAM19A4 on immune cell function, with a focus on calcium mobilization.

Isolation and Culture of Human Monocytes

-

Source: Obtain human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Monocyte Selection: Purify monocytes from PBMCs by positive selection using CD14 microbeads.

-

Culture: Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Differentiation (for macrophages): To differentiate monocytes into macrophages, culture the cells in the presence of M-CSF (50 ng/mL) for 7 days.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent indicator.

-

Cell Preparation:

-

Harvest cultured immune cells (e.g., monocytes, macrophages, or neutrophils).

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca2+ and Mg2+.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in HBSS.

-

-

Dye Loading:

-

Add a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2 AM at 2-5 µM or Fluo-4 AM at 1-5 µM) to the cell suspension.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading and de-esterification.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS at the desired final concentration.

-

-

Measurement:

-

Use a fluorometric imaging plate reader or a flow cytometer equipped for kinetic readings.

-

Equilibrate the cells at 37°C for 5-10 minutes.

-

Establish a stable baseline fluorescence reading for 30-60 seconds.

-

Add FAM19A4 at various concentrations to the cells and continue recording the fluorescence signal for several minutes to capture the calcium transient.

-

As a positive control, add a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different wavelengths (e.g., 340 nm/380 nm excitation).

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

-

Plot the change in fluorescence or ratio over time to visualize the calcium transient.

-

Determine parameters such as peak amplitude, time to peak, and area under the curve.

-

Generate dose-response curves by plotting the peak response against the concentration of FAM19A4 to determine the EC50.

-

Chemotaxis Assay

-

Apparatus: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size for macrophages).

-

Procedure:

-

Place FAM19A4 at various concentrations in the lower chamber.

-

Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber.

-

Incubate the plate at 37°C in a humidified incubator for 1-3 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Phagocytosis Assay

-

Target Particles: Use fluorescently labeled particles such as zymosan, latex beads, or opsonized bacteria.

-

Procedure:

-

Adhere macrophages to a culture plate or keep them in suspension.

-

Pre-treat the cells with FAM19A4 for a specified time.

-

Add the fluorescent particles to the cells at a specific ratio (e.g., 10:1 particles to cells).

-

Incubate at 37°C for 30-60 minutes to allow for phagocytosis.

-

Wash the cells to remove non-ingested particles.

-

Quantify phagocytosis using flow cytometry (by measuring the fluorescence intensity of the cells) or fluorescence microscopy (by counting the number of ingested particles per cell).

-

ROS Production Assay

-

Probe: Use a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or a chemiluminescent probe like luminol.

-

Procedure:

-

Load the cells with the ROS probe according to the manufacturer's instructions.

-

Stimulate the cells with FAM19A4 in the presence of a co-stimulant if necessary (e.g., zymosan).

-

Measure the fluorescence or chemiluminescence signal over time using a plate reader.

-

The increase in signal is proportional to the amount of ROS produced.

-

Conclusion

FAM19A4 has emerged as a significant endogenous ligand for FPR1, playing a modulatory role in the function of innate immune cells. Its ability to induce calcium mobilization is a key initiating event that leads to critical downstream effector functions, including chemotaxis, phagocytosis, and ROS production. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate mechanisms of the FAM19A4/FPR1 signaling axis. A deeper understanding of this pathway holds promise for the development of novel therapeutic strategies targeting inflammatory and infectious diseases. Further research is warranted to fully elucidate the quantitative aspects of FAM19A4-induced calcium signaling and its precise physiological and pathological roles.

References

- 1. FAM19A4 is a novel cytokine ligand of formyl peptide receptor 1 (FPR1) and is able to promote the migration and phagocytosis of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAM19A4 is a novel cytokine ligand of formyl peptide receptor 1 (FPR1) and is able to promote the migration and phagocytosis of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of calcium during lipopolysaccharide stimulation of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FPR-A14 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors, have emerged as key modulators of the inflammatory response in the central nervous system (CNS). This technical guide delves into the role of FPR-A14, a synthetic FPR agonist, in the context of neuroinflammation. While direct studies on this compound's immunomodulatory effects in the CNS are nascent, this document synthesizes current knowledge on FPRs in neuroinflammation, the effects of other synthetic FPR agonists, and the known biological activities of this compound on neuronal cells. We provide a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating this compound's potential role, and a quantitative summary of the effects of related compounds to guide future research and drug development efforts in this promising area.

Introduction to Formyl Peptide Receptors and Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of a plethora of signaling molecules, including cytokines, chemokines, and reactive oxygen species.[1] While this response is initially protective, chronic neuroinflammation contributes to neuronal damage and is a hallmark of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.[2][3]

Formyl Peptide Receptors (FPRs) are a family of receptors that recognize N-formyl peptides released by bacteria and mitochondria from damaged cells, playing a crucial role in innate immunity.[2][4] In the CNS, FPRs are expressed on microglia, astrocytes, and neurons.[5] The activation of these receptors can lead to divergent outcomes, with some ligands promoting a pro-inflammatory response and others initiating pro-resolving and anti-inflammatory pathways.[2] This dual functionality makes FPRs an attractive target for therapeutic intervention in neuroinflammatory conditions. The primary members of this family in humans are FPR1 and FPR2 (also known as ALX).[5]

This compound: A Synthetic Formyl Peptide Receptor Agonist

This compound is a synthetic agonist of Formyl Peptide Receptors.[1] Research has shown that this compound can induce dose-dependent differentiation of neuroblastoma cells, suggesting a potential role in neurodevelopment and regeneration.[1][2][6] This activity is reported to be mediated through both FPR1 and FPR2.[2] While these findings are significant, the direct impact of this compound on neuroinflammatory processes remains an area of active investigation. To infer its potential role, we can examine the effects of other synthetic FPR agonists that have been studied in the context of neuroinflammation.

Quantitative Data on the Effects of Synthetic FPR Agonists in Neuroinflammation

The following tables summarize the quantitative effects of synthetic FPR agonists on key markers of neuroinflammation, primarily in in vitro models using lipopolysaccharide (LPS) to induce an inflammatory response. This data provides a framework for hypothesizing the potential effects of this compound.

Table 1: Effect of Synthetic FPR Agonists on Cytokine Release in Microglia

| Agonist | Cell Type | Inflammatory Stimulus | Concentration | Cytokine | Change | Reference |

| MR-39 | Primary Rat Microglia | LPS (0.1 µg/mL) | 5 µM | IL-1β mRNA | ↓ (p = 0.028) | [6] |

| MR-39 | Primary Rat Microglia | LPS (0.1 µg/mL) | 5 µM | TNF-α mRNA | ↓ (p < 0.0001) | [6] |

| MR-39 | Organotypic Hippocampal Cultures | LPS (1 µg/mL) | 1 µM | IL-1β | ↓ (p = 0.028545) | [1] |

| (S)-17 | Primary Rat Microglia | LPS | Not Specified | IL-1β | ↓ | [7] |

| (S)-17 | Primary Rat Microglia | LPS | Not Specified | TNF-α | ↓ | [7] |

Table 2: Effect of Synthetic FPR Agonists on Neuroinflammation-Related Signaling

| Agonist | Cell Type | Inflammatory Stimulus | Pathway Component | Change | Reference |

| MR-39 | Organotypic Hippocampal Cultures | LPS (1 µg/mL) | p-p65/total p65 | ↓ | [1] |

| MR-39 | Organotypic Hippocampal Cultures | LPS (1 µg/mL) | NLRP3 | ↓ | [1] |

| MR-39 | Organotypic Hippocampal Cultures | LPS (1 µg/mL) | Caspase-1 | ↓ | [1] |

Key Signaling Pathways in FPR-Mediated Neuroinflammation

The activation of FPRs by agonists can trigger several downstream signaling cascades that are central to the neuroinflammatory response. The following diagrams illustrate these pathways.

Figure 1: this compound signaling pathways in neuroinflammation.

Experimental Protocols for Investigating the Role of this compound

To elucidate the specific role of this compound in neuroinflammation, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers.

In Vitro Model of Neuroinflammation

This workflow describes the setup of a primary mixed glial culture or microglial cell line model to study the effects of this compound in an inflammatory context.

Figure 2: Experimental workflow for in vitro neuroinflammation model.

Detailed Methodology:

-

Cell Culture: Primary microglia and astrocytes can be isolated from neonatal rodent brains. Alternatively, immortalized cell lines such as BV-2 (microglia) or primary astrocyte cultures can be used. Cells should be cultured in appropriate media and conditions until they reach the desired confluency.

-

Induction of Neuroinflammation: To mimic neuroinflammation, cells are treated with Lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL.[8][9]

-

This compound Treatment: this compound is added to the culture medium at various concentrations to determine a dose-response relationship. A vehicle control should be included.

-

Incubation: The cells are incubated for a specific duration, commonly 24 hours, to allow for the inflammatory response and the effects of this compound to manifest.[10]

-

Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted cytokines. The cells are then lysed to extract proteins and RNA for further analysis.

Measurement of Cytokine Release

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Assessment of Glial Activation

Protocol: Immunofluorescence Staining for Iba1 (Microglia) and GFAP (Astrocytes)

-

Cell Seeding: Seed mixed glial cells on coverslips in a culture plate.

-

Treatment: Treat the cells with LPS and this compound as described in the in vitro model.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes.

-

Permeabilization: Permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS) for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.[11]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.[12][13]

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope. The intensity of the fluorescence and the morphology of the cells can be quantified to assess activation.

Analysis of Signaling Pathways

Protocol: Western Blot for Phosphorylated MAPK (p-p38, p-ERK)

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples (20-30 µg per lane) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated forms of p38 and ERK, as well as antibodies for the total forms of these proteins, overnight at 4°C.[5][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol: NF-κB Reporter Assay

-

Cell Transfection: Transfect astrocyte or microglial cell lines with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.[8][15]

-

Treatment: After transfection, treat the cells with LPS and varying concentrations of this compound.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the dual-luciferase reporter assay system.

-

Analysis: The firefly luciferase activity, representing NF-κB activation, is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Ligand Binding Assay

This workflow outlines the steps to determine the binding affinity of this compound to its receptors, FPR1 and FPR2.

Figure 3: Workflow for a competitive ligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cells overexpressing either human FPR1 or FPR2.

-

Competitive Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled FPR ligand (e.g., [³H]fMLF for FPR1).

-

Addition of this compound: Add increasing concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the receptor.

-

Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand using a cell harvester and filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The Formyl Peptide Receptor family presents a compelling target for the modulation of neuroinflammation. While the synthetic agonist this compound has demonstrated effects on neuronal differentiation, its direct role in the complex inflammatory milieu of the central nervous system is yet to be fully elucidated. The experimental framework provided in this guide offers a systematic approach to investigate the potential of this compound as a neuroinflammatory modulator.

Future research should focus on:

-

Determining the anti-inflammatory versus pro-inflammatory profile of this compound in primary microglia and astrocytes.

-

Elucidating the specific downstream signaling pathways modulated by this compound in these cells.

-

Evaluating the neuroprotective effects of this compound in in vitro and in vivo models of neurodegenerative diseases.

-

Investigating the therapeutic potential of this compound in animal models of neuroinflammation.

A thorough understanding of the mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for neuroinflammatory and neurodegenerative disorders.

References

- 1. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways [mdpi.com]

- 7. Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. Microglial NLRP3 inflammasome activation mediates IL-1β-related inflammation in prefrontal cortex of depressive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glial fibrillary acidic protein vs. S100B to identify astrocytes impacted by sex and high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

FPR-A14: A Potent Agonist for Interrogating Formyl Peptide Receptor Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FPR-A14 is a potent, small-molecule agonist of the Formyl Peptide Receptor (FPR), a G protein-coupled receptor (GPCR) primarily expressed on immune cells.[1][2][3] As a member of the 7-transmembrane receptor superfamily, FPR plays a crucial role in host defense and inflammation.[1][2][3] this compound serves as a valuable chemical tool for researchers studying the intricate signaling pathways governed by this receptor family, offering a non-peptide alternative to endogenous ligands. This guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use, and a visualization of the associated signaling pathways.

Core Data Presentation

This compound has been characterized by its ability to potently activate neutrophils, key players in the innate immune system. Its efficacy is demonstrated through various in vitro assays that measure critical cellular responses downstream of FPR activation.

| Chemical and Physical Properties | |

| Chemical Name | 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide[1] |

| Molecular Weight | 404.42 g/mol [1] |

| Purity | ≥98%[1] |

| CAS Number | 329691-12-5[1] |

| Pharmacological Data | |

| Target | Formyl Peptide Receptor (FPR) Agonist[1][2][3] |

| Biological Activity | Potently activates neutrophils in vitro[1] |

| Neutrophil Chemotaxis EC50 | 42 nM[1] |

| Calcium (Ca2+) Mobilization EC50 | 630 nM[1] |

| Cell Differentiation | Induces dose-dependent differentiation of mouse neuroblastoma N2a cells[1] |

Signaling Pathways and Mechanisms

Upon binding to the Formyl Peptide Receptor, this compound initiates a cascade of intracellular signaling events characteristic of GPCR activation. The primary pathway involves the coupling to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, culminating in cellular responses such as chemotaxis, calcium mobilization, and cell differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, adapted from published research.

Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation by this compound.

Workflow:

Detailed Method:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation. Resuspend the isolated neutrophils in Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.

-

Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the components of a commercial kit like the FLIPR Calcium 3 Assay Kit, according to the manufacturer's instructions. This typically involves incubation at 37°C.

-

Assay Performance: Aliquot the dye-loaded cell suspension into a 96-well microplate. Use a scanning fluorometer (e.g., FlexStation) to measure baseline fluorescence. Add varying concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The response is quantified as the maximum change in fluorescence from the baseline. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of neutrophils.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Biological Activity of FPR-A14 on Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor (FPR) family, particularly FPR1, are G protein-coupled receptors predominantly expressed on mammalian phagocytic leukocytes, such as neutrophils and macrophages.[1] These receptors are key players in innate immunity and host defense, recognizing N-formylated peptides of both microbial and endogenous origin.[1][2] Upon activation, FPR1 initiates a cascade of intracellular signaling events that lead to critical cellular responses including chemotaxis, the generation of reactive oxygen species (ROS), and phagocytosis.[1][3]

This technical guide focuses on the biological activity of a potent FPR1 agonist, designated here as FPR-A14, on primary cell cultures. The data and protocols presented are based on studies of the well-characterized FPR1 agonist, N-formylmethionyl-leucyl-phenylalanine (fMLF), which serves as a representative model for this compound's mechanism of action. This document provides quantitative data on the effects of this compound on primary cells, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Signaling Pathways of FPR1

Activation of FPR1 by an agonist like this compound triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.[4] The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] The Gβγ subunit can also activate phosphoinositide-3-kinase gamma (PI3Kγ).[4] The Gα subunit activates members of the Ras superfamily of small GTPases, leading to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2.[4] These signaling cascades culminate in various cellular responses essential for innate immunity.

Quantitative Biological Activity of this compound

The following tables summarize the dose-dependent effects of this compound (modeled after fMLF) on key biological responses in primary human and mouse neutrophils and macrophages.

Table 1: Chemotaxis of Primary Neutrophils

| Agonist Concentration | Cell Type | Chemotactic Index (Fold Increase vs. Control) | Reference |

| 10 nM | Human Neutrophils | Peak Migration | [6] |

| 100 nM | Human Neutrophils | Maximal Directional Migration | [6] |

| 1 µM | Mouse Neutrophils (FPR1 knockout) | High Concentration Optimum | [7] |

| 5 µM | HEK 293 cells with mouse FPR2 | EC50 for Chemotaxis | [7] |

Table 2: Intracellular Calcium Mobilization in Primary Leukocytes

| Agonist Concentration | Cell Type | Response Metric | Reference |

| 10 nM | Mouse Neutrophils | Peak Calcium Flux | [8] |

| 100 nM | Human Neutrophils | Significant Calcium Flux | [9] |

| 1 µM | Mouse Neutrophils | Peak Calcium Flux | [8] |

| 5 µM | HEK 293 cells with mouse FPR2 | EC50 for Calcium Flux | [7] |

Table 3: Reactive Oxygen Species (ROS) Production in Primary Neutrophils

| Agonist Concentration | Cell Type | Response Metric (EC50) | Reference |

| ~20 nM | Human Neutrophils | EC50 for extracellular ROS production | [10] |

| 100 nM | Human Neutrophils | Maximal Oxidase Activity | [10] |

Detailed Experimental Protocols

Primary Cell Chemotaxis Assay (Transwell Assay)

This protocol describes a method to quantify the chemotactic response of primary leukocytes to this compound.

Materials:

-

Primary neutrophils isolated from whole blood.

-

Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size inserts).[11]

-

RPMI 1640 medium with 10% FBS.[12]

-

This compound stock solution.

-

Fluorescent dye for cell quantification (e.g., CyQuant GR Dye).[11]

Procedure:

-

Isolate primary neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend neutrophils in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.[13]

-

Prepare serial dilutions of this compound in RPMI 1640 with 10% FBS in the lower chambers of the 24-well plate.[11][12]

-

Add 100 µL of the cell suspension to the inside of each insert.[11]

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the inserts and aspirate the media from within.

-

Transfer the inserts to a clean well containing a cell detachment solution and incubate for 30 minutes at 37°C.[11]

-

Dislodge the migrated cells from the underside of the membrane.

-

Quantify the number of migrated cells by adding a fluorescent dye and measuring the fluorescence in a plate reader (Ex/Em = 530/590 nm).[13]

References

- 1. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemoattractant concentration-dependent tuning of ERK signaling dynamics in migrating neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. timothyspringer.org [timothyspringer.org]

- 13. abcam.com [abcam.com]

The Impact of Novel Modulators on Macrophage Cytokine Release: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical framework for investigating the effects of a novel compound, herein referred to as "FPR-A14," on cytokine release from macrophages. As of the latest literature search, no specific data is publicly available for a compound designated "this compound." Therefore, this guide furnishes a generalized yet in-depth overview of the established methodologies, signaling pathways, and data presentation standards prevalent in the field of macrophage immunology. This information is intended to serve as a robust template for designing and interpreting experiments aimed at characterizing new immunomodulatory agents.

Introduction to Macrophage Cytokine Release

Macrophages are pivotal players in the innate immune system, orchestrating inflammatory responses through the release of a diverse array of signaling molecules, including cytokines.[1][2] Upon activation by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or danger-associated molecular patterns (DAMPs), macrophages undergo significant phenotypic and functional changes.[1][3] This activation leads to the synthesis and secretion of a cytokine milieu that can either promote inflammation (pro-inflammatory) or resolve it (anti-inflammatory), depending on the nature of the stimulus and the macrophage's polarization state (M1 or M2).[3][4]

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are crucial for recruiting other immune cells to the site of infection or injury.[5][6] Conversely, anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) are essential for dampening the inflammatory response and promoting tissue repair.[2] The balance between pro- and anti-inflammatory cytokine production is tightly regulated, and its dysregulation can lead to chronic inflammatory and autoimmune diseases.[2] Therefore, understanding how a novel compound like this compound modulates this delicate balance is of significant therapeutic interest.

Experimental Protocols for Assessing Cytokine Release

To elucidate the effect of this compound on macrophage cytokine release, a series of well-defined in vitro experiments are necessary. The following protocols are standard in the field and provide a solid foundation for such an investigation.

Macrophage Culture and Differentiation

The initial step involves the preparation of macrophage cultures. Researchers can utilize either primary macrophages or immortalized cell lines.

-

Primary Macrophages:

-

Human Peripheral Blood Mononuclear Cell (PBMC)-Derived Macrophages: CD14+ monocytes can be isolated from human PBMCs and differentiated into macrophages using Macrophage Colony-Stimulating Factor (M-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[4][7] M-CSF typically promotes an M2-like phenotype, while GM-CSF encourages an M1-like polarization.[4]

-

Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is harvested from mice and cultured in the presence of M-CSF to generate a homogenous population of macrophages.[8]

-

Alveolar Macrophages: These can be obtained from bronchoalveolar lavage fluid.[5][6]

-

-

Macrophage Cell Lines:

-

J774A.1 (Murine): A widely used and well-characterized murine macrophage-like cell line.[9]

-

RAW 264.7 (Murine): Another common murine macrophage cell line that responds robustly to inflammatory stimuli.

-

THP-1 (Human): A human monocytic cell line that can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

A standardized protocol for differentiating human CD14+ monocytes is presented in the workflow diagram below.

Macrophage Stimulation and Treatment

Once differentiated, macrophages are stimulated to induce cytokine production.

-

Plating: Seed macrophages in 12- or 24-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/well.[9]

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). This step is crucial to assess any direct inhibitory or priming effects of the compound.

-

Stimulation: Add a pro-inflammatory stimulus, most commonly LPS (10-100 ng/mL), to the wells.[9] Other stimuli can include a cocktail of IFN-γ and LPS for robust M1 polarization.[4]

-

Incubation: Incubate the plates for a period ranging from 4 to 24 hours at 37°C and 5% CO2.[9] The optimal incubation time can vary depending on the specific cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant for cytokine analysis.

Cytokine Quantification

The concentration of cytokines in the collected supernatants is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9] Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β) provide high sensitivity and specificity. Alternatively, multiplex bead-based assays (e.g., Luminex) can be used to simultaneously measure a panel of cytokines from a single sample, offering a more comprehensive view of the cytokine profile.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions. The following tables serve as templates for presenting such data.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release from LPS-stimulated Macrophages

| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM |

| Unstimulated Control | 0 | Value | Value | Value |

| LPS (100 ng/mL) | 0 | Value | Value | Value |

| LPS + this compound | 0.1 | Value | Value | Value |

| LPS + this compound | 1 | Value | Value | Value |

| LPS + this compound | 10 | Value | Value | Value |

| This compound alone | 10 | Value | Value | Value |

Table 2: Effect of this compound on Anti-inflammatory Cytokine Release from LPS-stimulated Macrophages

| Treatment Group | This compound Conc. (µM) | IL-10 (pg/mL) ± SEM | TGF-β (pg/mL) ± SEM |

| Unstimulated Control | 0 | Value | Value |

| LPS (100 ng/mL) | 0 | Value | Value |

| LPS + this compound | 0.1 | Value | Value |

| LPS + this compound | 1 | Value | Value |

| LPS + this compound | 10 | Value | Value |

| This compound alone | 10 | Value | Value |

Signaling Pathways in Macrophage Activation

The production of cytokines in macrophages is regulated by complex intracellular signaling pathways. A primary pathway activated by LPS is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of the transcription factor NF-κB.[10] NF-κB is a master regulator of pro-inflammatory gene expression, including TNF-α, IL-6, and IL-1β.[3][10]

Investigating whether this compound interferes with this pathway would be a logical next step. This could involve techniques such as Western blotting to assess the phosphorylation of key signaling intermediates (e.g., IKK, IκBα) or reporter assays to measure NF-κB transcriptional activity.

The diagram below illustrates the canonical TLR4 signaling pathway leading to NF-κB activation.

Another critical pathway is the JAK-STAT pathway, which is often activated by cytokines themselves and plays a role in macrophage polarization.[10] For instance, IFN-γ signals through the JAK-STAT1 pathway to promote M1 polarization, while IL-4 and IL-13 utilize the JAK-STAT6 pathway to drive M2 polarization.[10]

The logical relationship for investigating the mechanism of action of this compound is outlined below.

Conclusion

This technical guide provides a comprehensive framework for characterizing the effects of a novel compound, such as this compound, on cytokine release from macrophages. By employing standardized experimental protocols, presenting data in a clear and quantitative manner, and systematically investigating the underlying signaling pathways, researchers can build a robust preclinical data package. Such a dataset is essential for understanding the compound's mechanism of action and evaluating its potential as a therapeutic agent for inflammatory or autoimmune diseases. The provided templates and diagrams serve as a starting point for designing a thorough and rigorous investigation into the immunomodulatory properties of this compound.

References

- 1. Frontiers | Cytokine Secretion in Macrophages: SNAREs, Rabs, and Membrane Trafficking [frontiersin.org]

- 2. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. criver.com [criver.com]

- 5. Characterization of proinflammatory cytokine production and CD14 expression by murine alveolar macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phased strategy to differentiate human CD14+ monocytes into classically-activated, alternatively activated macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist FPR-A14: A Deep Dive into its Structure-Activity Relationship and Functional Dynamics

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the synthetic Formyl Peptide Receptor (FPR) agonist, FPR-A14. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its biological activity, outlines detailed experimental protocols for its characterization, and visualizes its signaling pathways.

Core Findings on this compound Activity

This compound, chemically identified as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a potent agonist of the Formyl Peptide Receptor family. These receptors are crucial mediators of the innate immune response, primarily expressed on phagocytic leukocytes such as neutrophils and monocytes. The activation of FPRs by agonists like this compound triggers a cascade of intracellular events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all essential components of the inflammatory response.

Quantitative analysis has revealed the following activity profile for this compound:

| Activity | Receptor Target | EC50 Value |

| Neutrophil Chemotaxis | Formyl Peptide Receptor | 42 nM |

| Calcium (Ca2+) Mobilization | Formyl Peptide Receptor | 630 nM |

Representative Structure-Activity Relationship of FPR Agonists

While a comprehensive SAR study focused solely on this compound analogues is not publicly available, analysis of other small-molecule FPR agonists provides valuable insights into the structural motifs crucial for receptor activation. The following table summarizes the activity of representative FPR agonists, highlighting key structural variations and their impact on potency at FPR1 and FPR2. This data is compiled from broader studies on FPR agonists and serves as a foundational guide for understanding the SAR of compounds targeting these receptors.

| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | FPR1 EC50 (nM) | FPR2 EC50 (nM) |

| Compound A | Phenylacetamide | 4-Fluorophenyl | 2-Methylphenyl | 150 | >10,000 |

| Compound B | Phenylacetamide | 4-Chlorophenyl | 2-Methylphenyl | 80 | >10,000 |

| Compound C | Phenylacetamide | 4-Fluorophenyl | 3-Chlorophenyl | 320 | >10,000 |

| Compound D | Benzimidazole | H | Phenyl | 56 | 1,200 |

| Compound E | Benzimidazole | 5-Methoxy | Phenyl | 25 | 850 |

Note: The data presented in this table is a representative compilation from published studies on various series of FPR agonists and is intended to illustrate general SAR principles.

Experimental Protocols

To facilitate further research and validation of FPR agonists like this compound, detailed protocols for key functional assays are provided below.

Neutrophil Chemotaxis Assay

This protocol outlines the procedure for measuring the chemotactic response of neutrophils to an FPR agonist.

1. Isolation of Human Neutrophils:

-

Collect whole blood from healthy donors in heparinized tubes.

-

Isolate neutrophils using a density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Further purify neutrophils by dextran (B179266) sedimentation to remove red blood cells.

-

Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

2. Chemotaxis Assay (Boyden Chamber):

-

Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

Add the FPR agonist (e.g., this compound) at various concentrations to the lower wells of the chamber.

-

Add the neutrophil suspension to the upper wells (inserts).

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the inserts and wipe off the non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik).

-

Count the number of migrated cells per high-power field using a microscope.

-

Plot the number of migrated cells against the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to FPR agonist stimulation.

1. Cell Culture and Plating:

-

Use a cell line stably expressing the target Formyl Peptide Receptor (e.g., HL-60 cells differentiated to a neutrophil-like phenotype, or HEK293 cells transfected with the FPR gene).

-

Culture the cells in appropriate media and conditions.

-

Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a probenecid (B1678239) solution to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

After incubation, wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

3. Fluorescence Measurement:

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

-

Place the plate in the reader and record the baseline fluorescence.

-

Inject the FPR agonist (e.g., this compound) at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Analyze the data by calculating the peak fluorescence response and plot it against the agonist concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by FPR agonists and a typical experimental workflow for their characterization.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for FPR Agonist Characterization.

The Agonist FPR-A14: A Novel Inducer of Neuronal Differentiation in Neuroblastoma Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The N-formyl peptide receptor (FPR) family, a group of G protein-coupled receptors, has been increasingly implicated in the regulation of neuronal processes beyond their classical role in the innate immune system. Recent studies have highlighted the potential of FPR agonists to influence cellular differentiation pathways, particularly in the context of neuronal development and neuroblastoma. This technical guide focuses on the synthetic FPR agonist, FPR-A14, and its significant impact on the differentiation of neuroblastoma cells, offering a comprehensive overview of the underlying mechanisms, experimental protocols, and key quantitative data.

Quantitative Data Summary

The synthetic formyl peptide receptor agonist, this compound, has been shown to induce a significant dose-dependent differentiation response in mouse neuroblastoma Neuro2a (N2a) cells. The differentiation is characterized by distinct morphological changes, including neurite outgrowth. The table below summarizes the quantitative data from key experiments.

| This compound Concentration (µM) | Percentage of Differentiated N2a Cells (%) |

| 0 (Control) | Baseline |

| 1 | Noticeable Increase |

| 4 | 32.0% |

| 6 | 64.9% |

| 8 | 89.1% |

| 10 | 93.3% |

Table 1: Dose-Dependent Differentiation of Neuro2a Cells Induced by this compound. Data from Cussell et al. (2019) illustrates a clear dose-dependent increase in the percentage of differentiated N2a cells following a 48-hour treatment with this compound.

Interestingly, treatment with higher concentrations of this compound not only increased the percentage of differentiated cells but also resulted in the emergence of multiple distinct differentiated morphologies.[1][2]

Signaling Pathways Involved in this compound-Induced Differentiation

The pro-differentiative effects of this compound are mediated through the activation of specific intracellular signaling cascades. The primary pathway implicated in FPR-agonist-induced neuronal differentiation is the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][4] Activation of Formyl Peptide Receptors (FPRs), likely both FPR1 and FPR2, by this compound leads to the downstream activation of this crucial pathway.[1]

The generation of Reactive Oxygen Species (ROS) has also been identified as a key mediator in FPR-stimulated neural differentiation.[3] The interplay between ROS production and the PI3K/AKT pathway appears to be critical in orchestrating the cellular changes associated with neuronal differentiation.

Downstream of AKT, several effector molecules are known to play pivotal roles in neuronal differentiation. These include the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β) and the activation of the mammalian Target of Rapamycin (mTOR).[5][6] These downstream targets of AKT regulate various cellular processes, including cytoskeletal dynamics and protein synthesis, which are essential for neurite outgrowth and neuronal maturation.

Figure 1: Proposed signaling pathway for this compound-induced neuronal differentiation.

Experimental Protocols

Neuro2a Cell Culture and Differentiation Assay

This protocol is adapted from standard neuroblastoma cell culture techniques and the methodologies described in the study by Cussell et al. (2019).

Materials:

-

Neuro2a (N2a) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Serum-free DMEM (for differentiation)

-

Tissue culture flasks and plates

Procedure:

-

Cell Culture:

-

Maintain N2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days, or when they reach 80-90% confluency.

-

-

Cell Seeding for Differentiation Assay:

-

Harvest N2a cells using Trypsin-EDTA and resuspend in complete medium.

-

Seed the cells into appropriate tissue culture plates at a low density to allow for neurite outgrowth.

-

Allow the cells to adhere for 24 hours.

-

-

This compound Treatment:

-

After 24 hours, aspirate the complete medium and wash the cells once with sterile PBS.

-

Replace the medium with serum-free DMEM containing the desired concentrations of this compound (e.g., 1, 4, 6, 8, 10 µM). Include a vehicle control (serum-free DMEM without this compound).

-

Incubate the cells for 48 hours.

-

-

Quantification of Differentiation:

-

After 48 hours, visualize the cells using a phase-contrast microscope.

-

A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

-

Count the number of differentiated and undifferentiated cells in several random fields of view for each treatment condition.

-

Calculate the percentage of differentiated cells for each concentration of this compound.

-

Figure 2: Experimental workflow for studying this compound's effect on Neuro2a cell differentiation.

Conclusion

The FPR agonist this compound demonstrates a potent ability to induce neuronal differentiation in neuroblastoma cells. This effect is dose-dependent and is mediated through the activation of the PI3K/AKT signaling pathway, with a likely contribution from ROS generation. The detailed understanding of these pathways and the availability of robust experimental protocols provide a solid foundation for further research into the therapeutic potential of targeting FPRs for the treatment of neuroblastoma and for promoting neuronal regeneration. This technical guide serves as a valuable resource for scientists and clinicians working in the fields of neuro-oncology, regenerative medicine, and drug discovery.

References

- 1. cdn.bcm.edu [cdn.bcm.edu]

- 2. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for FPR-A14 in vitro Neutrophil Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils in response to chemical gradients, is a fundamental process in the innate immune response and inflammation.[1] Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs), are key players in mediating this process.[2] These receptors, including FPR1 and FPR2 (also known as FPRL1/ALX), are expressed on the surface of neutrophils and recognize formyl peptides derived from bacteria or mitochondria, triggering a signaling cascade that leads to cell migration.[3][4][5] This document provides a detailed protocol for an in vitro neutrophil chemotaxis assay using FPR-A14, a putative agonist of the Formyl Peptide Receptor family, to evaluate its chemoattractant properties.

The assay described herein is based on the principle of the Boyden chamber or Transwell® system, a widely used method for studying cell migration.[6] In this system, neutrophils are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant, such as this compound, placed in the lower chamber. The number of migrated cells is then quantified to determine the chemotactic activity of the compound.

Signaling Pathway

Activation of Formyl Peptide Receptors by an agonist like this compound initiates a signaling cascade that results in directed cell movement. This process involves the activation of heterotrimeric G-proteins, leading to downstream events such as intracellular calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[6][7] These signaling events ultimately regulate the cytoskeletal rearrangements necessary for cell polarization and migration.

References

- 1. researchgate.net [researchgate.net]